
N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide is a synthetic compound that belongs to the class of peptides Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide typically involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The process includes:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amino acids are sequentially coupled using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Deprotection: Removal of protecting groups to reveal the functional groups for further reactions.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production may involve automated peptide synthesizers for large-scale synthesis. The process is optimized for efficiency, yield, and purity, often using advanced technologies and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, methanol, dichloromethane.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Applications De Recherche Scientifique
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and technologies.
Mécanisme D'action
The mechanism of action involves the interaction of N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methylglycyl-L-alanyl-L-alaninamide: Lacks the phosphonoethyl group.
N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-valinamide: Contains a valine residue instead of alanine.
Uniqueness
N-Methylglycyl-L-alanyl-N-(1-phosphonoethyl)-L-alaninamide is unique due to the presence of the phosphonoethyl group, which may confer specific properties such as increased stability or altered biological activity.
Conclusion
This compound is a compound with diverse potential applications in science and industry. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject for further research and development.
Propriétés
Numéro CAS |
88034-86-0 |
|---|---|
Formule moléculaire |
C11H23N4O6P |
Poids moléculaire |
338.30 g/mol |
Nom IUPAC |
1-[[(2S)-2-[[(2S)-2-[[2-(methylamino)acetyl]amino]propanoyl]amino]propanoyl]amino]ethylphosphonic acid |
InChI |
InChI=1S/C11H23N4O6P/c1-6(13-9(16)5-12-4)10(17)14-7(2)11(18)15-8(3)22(19,20)21/h6-8,12H,5H2,1-4H3,(H,13,16)(H,14,17)(H,15,18)(H2,19,20,21)/t6-,7-,8?/m0/s1 |
Clé InChI |
UUYUMODSYKGCNY-WPZUCAASSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC(C)P(=O)(O)O)NC(=O)CNC |
SMILES canonique |
CC(C(=O)NC(C)C(=O)NC(C)P(=O)(O)O)NC(=O)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


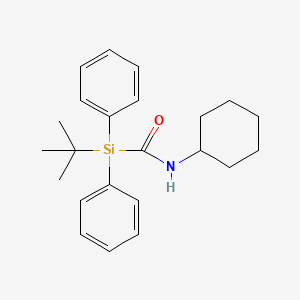
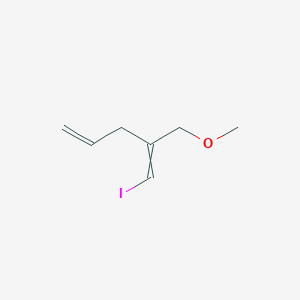
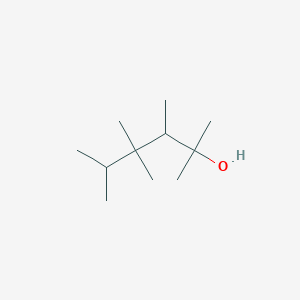
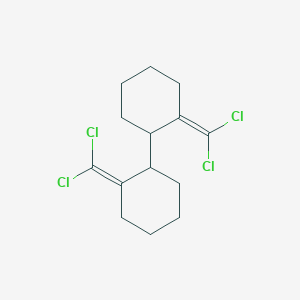
![1-{4-[(E)-(4-Bromophenyl)diazenyl]phenyl}piperidine](/img/structure/B14396277.png)
phosphane](/img/structure/B14396281.png)
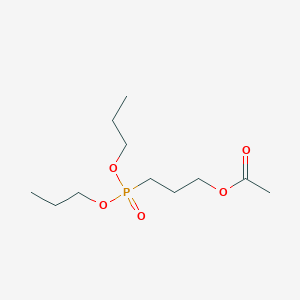

![N-[(4-Methylbenzoyl)oxy]-N-phenylnaphthalene-1-carboxamide](/img/structure/B14396319.png)
![Acetic acid, trichloro-, 2-[(trichloroacetyl)amino]-3-butenyl ester](/img/structure/B14396320.png)
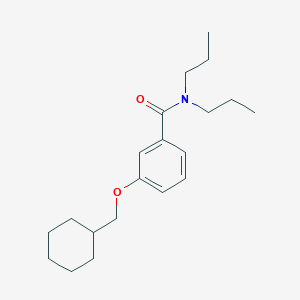
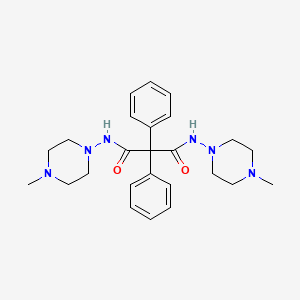
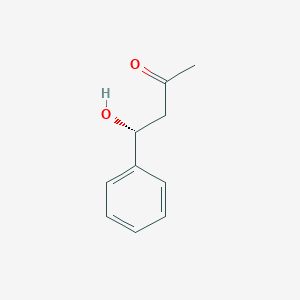
![2-[4-(Chloromethyl)phenyl]-6-nitro-1,3-benzoxazole](/img/structure/B14396339.png)
